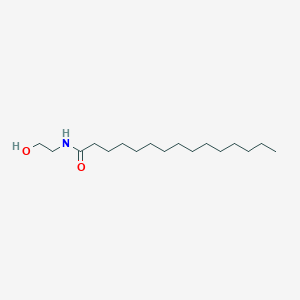

N-(2-Hydroxyethyl)pentadecanamide

概要

説明

分子式がC17H35NO2、分子量が285.5 g/molである生物活性脂質分子です 。この化合物は、さまざまな生物学的プロセスにおける役割で知られており、その潜在的な治療用途について頻繁に研究されています。

製造方法

合成ルートと反応条件

ペンタデカン酸エタノールアミドは、ペンタデカン酸とエタノールアミンを反応させることで合成できます。 この反応は通常、ペンタデカン酸のカルボン酸基の活性化を伴い、続いてエタノールアミンとの反応によりアミド結合が形成されます 。反応条件には通常、ジシクロヘキシルカルボジイミド(DCC)などの脱水剤と、4-ジメチルアミノピリジン(DMAP)などの触媒の使用が含まれ、アミド結合の形成を促進します。

工業生産方法

工業的には、ペンタデカン酸エタノールアミドの製造には、同様の合成ルートが採用されますが、規模が大きくなります。このプロセスは効率と収率を最適化するために設計され、多くの場合、連続フロー反応器と自動化システムが採用され、製品品質の一貫性が確保されます。高純度の出発物質と厳格な反応条件の使用は、最終製品の収率と純度を高めるために不可欠です。

準備方法

Synthetic Routes and Reaction Conditions

Pentadecanoyl Ethanolamide can be synthesized through the reaction of pentadecanoic acid with ethanolamine. The reaction typically involves the activation of the carboxylic acid group of pentadecanoic acid, followed by its reaction with ethanolamine to form the amide bond . The reaction conditions usually include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of Pentadecanoyl Ethanolamide may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of high-purity starting materials and stringent reaction conditions are crucial to achieving high yields and purity of the final product.

化学反応の分析

反応の種類

ペンタデカン酸エタノールアミドは、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、対応するカルボン酸または他の酸化された誘導体に酸化される可能性があります。

還元: 還元反応では、アミド基をアミン基に変換できます。

置換: エタノールアミン部分のヒドロキシル基は、置換反応に関与し、さまざまな誘導体を形成できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などがあります。

還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が通常使用されます。

置換: 置換反応には、アルキルハライドやアシルクロリドなどの試薬が、塩基性または酸性条件下で使用される場合があります。

主要生成物

これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりカルボン酸が得られるのに対し、還元によりアミンが得られます。置換反応により、さまざまな官能基を持つさまざまな誘導体が生成される可能性があります。

科学研究への応用

ペンタデカン酸エタノールアミドは、以下を含む幅広い科学研究への応用があります。

化学: さまざまな化学反応における脂肪酸N-アシルエタノールアミンの挙動を研究するためのモデル化合物として使用されます。

生物学: この化合物は、細胞シグナル伝達における役割と、細胞増殖と分化への潜在的な影響について研究されています。

医学: ペンタデカン酸エタノールアミドは、抗炎症作用や神経保護作用など、その潜在的な治療効果について研究されています.

産業: その生物活性のために、化粧品や医薬品など、さまざまな製品の製剤に使用されています。

科学的研究の応用

Pentadecanoyl Ethanolamide has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the behavior of fatty N-acyl ethanolamines in various chemical reactions.

Biology: The compound is studied for its role in cellular signaling and its potential effects on cell proliferation and differentiation.

Industry: It is used in the formulation of various products, including cosmetics and pharmaceuticals, due to its bioactive properties.

作用機序

ペンタデカン酸エタノールアミドは、特定の分子標的および経路との相互作用を通じてその効果を発揮します。 カンナビノイド受容体やその他の脂質シグナル伝達経路と相互作用し、さまざまな生理学的プロセスを調節することが知られています 。この化合物の作用機序には、これらの受容体への結合と、下流のシグナル伝達カスケードへの影響が含まれ、その観察された生物学的効果につながります。

類似化合物との比較

類似化合物

パルミトイルエタノールアミド: 似たような生物活性を持つ別の脂肪酸N-アシルエタノールアミドです。

オレオイルエタノールアミド: 食欲とエネルギー代謝の調節における役割で知られています。

ステアロイルエタノールアミド: 抗炎症作用と神経保護作用について研究されています。

独自性

ペンタデカン酸エタノールアミドは、その特定の脂肪酸鎖の長さとその独特の生物活性により、他に類を見ないものです。類似の化合物はいくつかの重複する特性を共有していますが、ペンタデカン酸エタノールアミドの分子標的との特定の相互作用とその潜在的な治療用途は、他の脂肪酸N-アシルエタノールアミドとは異なります。

生物活性

N-(2-Hydroxyethyl)pentadecanamide, a fatty acid amide derived from pentadecanoic acid, has garnered attention due to its potential biological activities. This compound, characterized by a long hydrocarbon chain, exhibits amphiphilic properties, making it relevant in various biological and pharmaceutical applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 285.47 g/mol

- Structure :

- Classification : Fatty acid amide, ethanolamide derived from pentadecanoic acid.

The structural similarity of this compound to other fatty acid amides suggests potential interactions with biological systems, particularly through receptors involved in lipid metabolism and inflammation.

While specific mechanisms for this compound remain largely unexplored, its similarity to N-oleoylethanolamide (OLEA), known for activating peroxisome proliferator-activated receptor alpha (PPARα), indicates possible modulatory effects on lipid metabolism and inflammatory pathways. This receptor plays a crucial role in regulating genes associated with fatty acid oxidation and energy homeostasis.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Anti-inflammatory Effects : Similar compounds have shown potential in modulating inflammatory responses, possibly through PPARα activation.

- Skin Applications : Its amphiphilic nature allows it to interact effectively with cellular membranes, suggesting applications in dermatological formulations.

- Neuroprotective Properties : Given the role of fatty acid amides in the endocannabinoid system, there is potential for neuroprotective effects .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(2-Hydroxyethyl)decanamide | CHNO | Shorter carbon chain; used in similar applications. |

| N-(2-Hydroxyethyl)hexadecanamide | CHNO | Longer carbon chain; enhanced hydrophobicity. |

| N,N-Bis(2-hydroxyethyl)pentadecanamide | CHNO | Contains two hydroxyethyl groups; potential for increased solubility. |

This compound's specific carbon chain length (fifteen carbons) influences its physical properties and biological activity compared to shorter or longer chain analogs.

Case Studies and Research Findings

- Synthesis and Yield : A study reported the synthesis of this compound using pentadecanoyl chloride and ethanolamine, achieving a yield of 95% . This efficient synthesis method supports further exploration of its biological applications.

- Enzymatic Interactions : Research demonstrated that fatty acyl chain length significantly affects substrate recognition and hydrolysis by enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA). This enzyme preferentially hydrolyzes saturated fatty acid ethanolamides, indicating that the biological activity may vary with structural modifications .

- Potential Therapeutic Uses : The compound's ability to modulate lipid metabolism suggests potential therapeutic applications in metabolic disorders and inflammatory diseases. Further studies are necessary to elucidate its full biological profile and therapeutic efficacy.

特性

IUPAC Name |

N-(2-hydroxyethyl)pentadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)18-15-16-19/h19H,2-16H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPXXKLAACDXGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60880380 | |

| Record name | N-(2-Hydroxyethyl)pentadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53832-58-9, 72623-73-5 | |

| Record name | Pentadecanoyl ethanolamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053832589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amides, C12-18, N-(hydroxyethyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(2-Hydroxyethyl)pentadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amides, C12-18, N-(hydroxyethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTADECANOYL ETHANOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DR8CVH5LW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The study mentions measuring various N-acylethanolamines (NAEs) in cerebrospinal fluid (CSF). Could you elaborate on the significance of detecting pentadecanoyl ethanolamide in this specific biological matrix?

A1: While the study focuses on developing a robust analytical method for detecting various NAEs in CSF, it does not delve into the specific biological roles or implications of individual compounds like pentadecanoyl ethanolamide. The significance of its detection in CSF, alongside other NAEs, lies in the potential for future research to elucidate its function in the central nervous system. [] The study demonstrates the capability of their method to quantify pentadecanoyl ethanolamide within a complex biological matrix, paving the way for further investigation into its role in health and disease.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。